molecular formula C11H13NO4S B14812045 N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide

N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide

Cat. No.: B14812045
M. Wt: 255.29 g/mol
InChI Key: VBMSSTODAWCXKV-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide: is an organic compound with the molecular formula C11H13NO4S and a molecular weight of 255.293 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxybenzaldehyde with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Uniqueness: N-(3-Cyclopropoxy-2-formylphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where the cyclopropoxy group plays a crucial role .

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

N-(3-cyclopropyloxy-2-formylphenyl)methanesulfonamide

InChI

InChI=1S/C11H13NO4S/c1-17(14,15)12-10-3-2-4-11(9(10)7-13)16-8-5-6-8/h2-4,7-8,12H,5-6H2,1H3

InChI Key

VBMSSTODAWCXKV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)C=O

Origin of Product

United States

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